3,4,5-Trimethylthiophene-2-carbaldehyde CAS 78519-02-5 properties
3,4,5-Trimethylthiophene-2-carbaldehyde CAS 78519-02-5 properties
An In-depth Technical Guide to 3,4,5-Trimethylthiophene-2-carbaldehyde (CAS 78519-02-5)
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive analysis of 3,4,5-trimethylthiophene-2-carbaldehyde, a specialized heterocyclic building block. Recognizing the limited publicly available data on this specific molecule, this document leverages established principles of organic chemistry and draws authoritative comparisons from closely related, well-documented thiophene analogues. The focus is on delivering predictive insights into its properties, a robust synthetic protocol, and its potential utility in medicinal chemistry, thereby empowering researchers to effectively incorporate it into their discovery workflows.
Introduction: The Thiophene Scaffold in Modern Drug Discovery
Heterocyclic compounds are the cornerstone of medicinal chemistry, with thiophene-containing molecules holding a privileged position. The thiophene ring is a bioisostere of the benzene ring, offering similar aromaticity and structural properties while introducing unique electronic characteristics and metabolic profiles due to the presence of the sulfur heteroatom.[1] This has led to the incorporation of the thiophene moiety in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, inflammation, and infectious diseases.[1]
Thiophene-2-carbaldehydes, in particular, are exceptionally valuable intermediates. The aldehyde group serves as a versatile chemical handle, enabling a wide array of synthetic transformations to build molecular complexity. 3,4,5-Trimethylthiophene-2-carbaldehyde is a niche derivative where the thiophene ring is fully substituted with electron-donating methyl groups. This substitution is predicted to significantly influence the electronic properties and reactivity of both the heterocyclic ring and the aldehyde function, making it a unique tool for fine-tuning the structure-activity relationships (SAR) of potential drug candidates.
Physicochemical and Spectroscopic Profile
| Property | Value / Predicted Characteristics | Source / Rationale |
| CAS Number | 78519-02-5 | - |
| Molecular Formula | C₈H₁₀OS | Calculated |
| Molecular Weight | 154.23 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | Based on analogues like 3-methyl- and 5-methylthiophene-2-carboxaldehyde.[5][6] |
| Boiling Point | > 200 °C (Predicted) | Higher than analogues due to increased molecular weight.[5] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate, DMF) | General property of aromatic aldehydes.[7][8] |
| ¹H NMR | Predicted Chemical Shifts (CDCl₃, ppm): - Aldehyde CHO: ~9.8-10.0 (singlet)- Methyl groups (3x CH₃): ~2.2-2.6 (three distinct singlets) | Based on spectral data for related compounds. The aldehyde proton is deshielded. Methyl groups on the thiophene ring appear in this region.[9][10][11] |
| ¹³C NMR | Predicted Chemical Shifts (CDCl₃, ppm): - Carbonyl C=O: ~180-185- Thiophene Ring Carbons: ~125-150- Methyl Carbons: ~14-18 | Based on spectral data for related compounds.[10] |
| IR Spectroscopy | Predicted Key Absorptions (cm⁻¹): - C=O Stretch (Aldehyde): ~1660-1680- C-H Stretch (Aldehyde): ~2720, 2820 (two bands)- Aromatic C=C Stretch: ~1400-1550 | Characteristic aldehyde and thiophene ring vibrations.[12] |
Proposed Synthesis: Vilsmeier-Haack Formylation
The most reliable and industrially scalable method for introducing a formyl group onto an electron-rich heterocycle like a substituted thiophene is the Vilsmeier-Haack reaction.[13][14] The three electron-donating methyl groups on the precursor, 2,3,4-trimethylthiophene, strongly activate the ring towards electrophilic substitution, making this transformation highly efficient. The formylation is expected to occur at the only available position, C2.
Experimental Protocol: Synthesis of 3,4,5-Trimethylthiophene-2-carbaldehyde
Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
Materials:
-
2,3,4-Trimethylthiophene (Starting Material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring.
-
Causality: This reaction is exothermic and forms the electrophilic Vilsmeier reagent, chloroiminium salt. Cooling is critical to control the reaction rate and prevent degradation.[13]
-
-
Reaction with Thiophene: To the freshly prepared Vilsmeier reagent at 0 °C, add a solution of 2,3,4-trimethylthiophene (1.0 eq) dissolved in anhydrous DCM dropwise over 30 minutes.
-
Causality: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The methyl groups enhance the ring's nucleophilicity.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed. For less reactive substrates, gentle heating (40-60 °C) may be required.[15]
-
Work-up and Hydrolysis: Carefully pour the reaction mixture into a beaker of crushed ice and water. Stir for 30 minutes. Slowly add saturated NaHCO₃ solution until the mixture is alkaline (pH ~8-9).
-
Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction components.[13]
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3,4,5-trimethylthiophene-2-carbaldehyde.
Diagram: Synthetic Workflow
Caption: Vilsmeier-Haack synthesis of the target compound.
Chemical Reactivity and Synthetic Utility
The aldehyde functional group is a gateway to a vast array of chemical transformations, making this molecule a highly versatile building block for creating libraries of compounds in drug discovery programs.
Diagram: Key Reactions of the Aldehyde Group
Caption: Major synthetic pathways from the aldehyde moiety.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate or Jones reagent. This acid can then be used for amide bond couplings, a fundamental reaction in medicinal chemistry.[16]
-
Reduction: Selective reduction to the primary alcohol is readily achieved with mild reducing agents like sodium borohydride (NaBH₄). This alcohol provides a site for ether or ester formation.
-
Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a secondary or tertiary amine, a common functional group in bioactive molecules.
-
Condensation Reactions: The aldehyde readily reacts with primary amines to form imines (Schiff bases) or with hydrazines to form hydrazones. These products are often bioactive themselves or can be used as intermediates for synthesizing other heterocycles like thiazoles.[17][18]
-
Carbon-Carbon Bond Formation: Reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions allow for the extension of the carbon skeleton, providing access to a diverse range of structures.
The electron-donating methyl groups increase the electron density on the thiophene ring, which in turn can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon compared to an unsubstituted thiophene-2-carbaldehyde.[16] This may require slightly more forcing conditions for some nucleophilic addition reactions but is unlikely to inhibit the majority of useful transformations.
Potential Applications in Drug Development
Substituted thiophenes are integral to many areas of pharmaceutical research. The title compound is a valuable building block for synthesizing novel analogues of known drug classes.
-
Scaffold for Bioactive Molecules: Thiophene-based compounds have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[9][19] This molecule can be used to synthesize novel arylthiophene derivatives.[9]
-
Probing Structure-Activity Relationships (SAR): The three methyl groups provide steric bulk and lipophilicity. By comparing the biological activity of a final compound derived from this aldehyde with analogues derived from less-substituted thiophenes, researchers can gain crucial insights into the target protein's binding pocket.
-
Precursor to Fused Ring Systems: The aldehyde can be used as a starting point to construct fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are another class of pharmacologically important scaffolds.
Safety and Handling
No specific safety data sheet (SDS) exists for 3,4,5-trimethylthiophene-2-carbaldehyde. However, based on data for structurally similar thiophene aldehydes, the following hazards and precautions should be assumed.[8][20]
-
Hazards:
-
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8]
-
Avoid breathing vapors or mist.[7]
-
Store in a tightly closed container in a cool, dry place.[21]
-
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[7][21]
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